4'-Chloro-3-fluoro-4-methoxy-biphenyl
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Overview
Description
4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This specific compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the biphenyl structure, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: This method involves the acylation of a benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl may involve large-scale application of the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .
Types of Reactions:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Substitution: The presence of halogen substituents (chloro and fluoro) makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of quinones and other oxygenated derivatives.
Reduction Products: Reduction can yield dehalogenated or hydrogenated biphenyl derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized biphenyl compounds.
Scientific Research Applications
4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 4-Chloro-4’-methoxy-1,1’-biphenyl
- 4-Fluoro-4’-methoxy-1,1’-biphenyl
- 4-Chloro-3-fluoro-1,1’-biphenyl
Comparison: 4’-Chloro-3-fluoro-4-methoxy-1,1’-biphenyl is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
CAS No. |
1032507-29-1 |
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Molecular Formula |
C13H10ClFO |
Molecular Weight |
236.67 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C13H10ClFO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChI Key |
YYIMTCNUSNGROV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
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